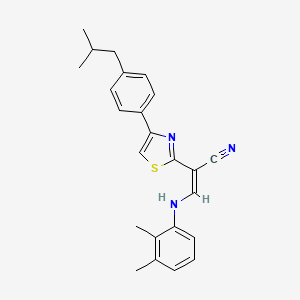

![molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0](/img/no-structure.png)

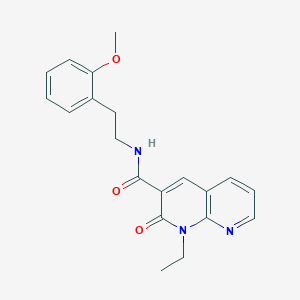

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.

BenchChem offers high-quality N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with targets such as tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.

Neurodegenerative Diseases

In the field of neurodegenerative diseases, this compound is being explored for its neuroprotective properties. It has been found to inhibit the aggregation of proteins that are typically associated with diseases like Alzheimer’s and Parkinson’s . This inhibition can help in slowing down the progression of these diseases and improving the quality of life for patients.

Anti-inflammatory Applications

The compound has demonstrated significant anti-inflammatory effects by modulating the activity of certain cytokines and enzymes involved in the inflammatory response . This makes it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Diabetes Management

The compound is also being explored for its role in diabetes management. It has been found to improve insulin sensitivity and regulate glucose metabolism. These effects can help in controlling blood sugar levels and preventing complications associated with diabetes.

Each of these applications highlights the versatility and potential of “N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source on cancer research applications. Source on neurodegenerative diseases. Source on anti-inflammatory applications. : Source on antiviral research. : Source on cardiovascular diseases. : Source on diabetes management.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "4-ethylbenzylamine", "3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one", "piperidine-3-carboxylic acid chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one in the presence of diisopropylethylamine and N,N-dimethylformamide to form the intermediate.", "Step 2: Reaction of the intermediate with piperidine-3-carboxylic acid chloride in the presence of triethylamine and N,N-dimethylformamide to form the final product.", "Step 3: Purification of the final product by column chromatography using ethyl acetate as the eluent.", "Step 4: Neutralization of the eluent with sodium bicarbonate and washing with brine to obtain the pure compound." ] } | |

Numéro CAS |

1251606-56-0 |

Nom du produit |

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Formule moléculaire |

C28H30N4O2S |

Poids moléculaire |

486.63 |

Nom IUPAC |

N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |

Clé InChI |

OIIULFAVYYWQPJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)